1-Oxoisoindoline-5-carbaldehyde
Overview
Description
1-Oxoisoindoline-5-carbaldehyde is a chemical compound with the molecular formula C9H7NO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxoisoindoline-5-carbaldehyde can be synthesized through several methods, including the cyclization of ortho-nitrobenzaldehyde derivatives followed by reduction and subsequent oxidation. The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that maximize yield and purity. These methods often involve large-scale reactions with precise control over reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Oxoisoindoline-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to achieve desired properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenation or nitration using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
1-Oxoisoindoline-5-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: The compound is used in the development of new materials and chemicals with improved properties.
Mechanism of Action
The mechanism by which 1-oxoisoindoline-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, while its antimicrobial properties are due to its interaction with microbial cell membranes.
Comparison with Similar Compounds
1-Oxoisoindoline-5-carbaldehyde is compared with other similar compounds, such as indole-3-carboxaldehyde and isoindoline-1,3-dione. While these compounds share structural similarities, this compound is unique in its specific functional groups and biological activities.
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Properties
IUPAC Name |
1-oxo-2,3-dihydroisoindole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-6-1-2-8-7(3-6)4-10-9(8)12/h1-3,5H,4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYUTSDBBFORJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C=O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743698 | |
Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926307-99-5 | |
Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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